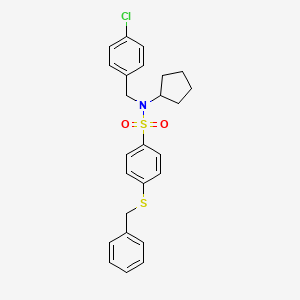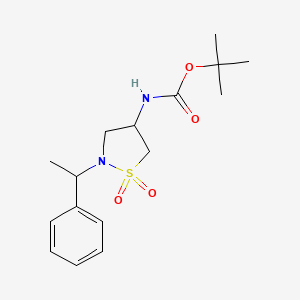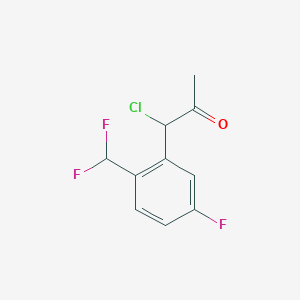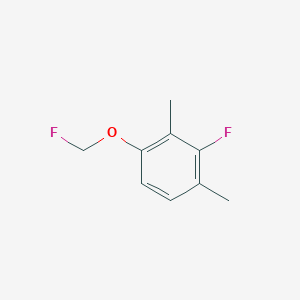
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzene, characterized by the presence of two methyl groups, one fluorine atom, and a fluoromethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often include the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the fluoromethoxy group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the fluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets. Additionally, the presence of these functional groups can influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-fluoro-4-methoxybenzene: Similar structure but lacks the fluorine atom in the methoxy group.
1,3-Dimethyl-2-chloro-4-(fluoromethoxy)benzene: Contains a chlorine atom instead of a fluorine atom.
1,3-Dimethyl-2-fluoro-4-(methoxymethyl)benzene: The methoxy group is replaced with a methoxymethyl group.
Uniqueness
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both fluorine atoms and the fluoromethoxy group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
3-fluoro-1-(fluoromethoxy)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-3-4-8(12-5-10)7(2)9(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
ZWVSNQGDYKFSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCF)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



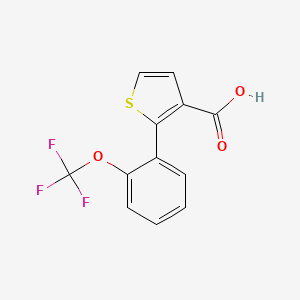
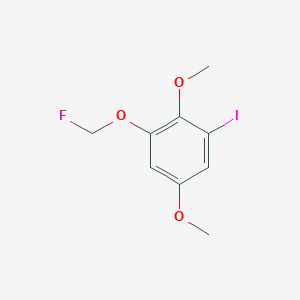
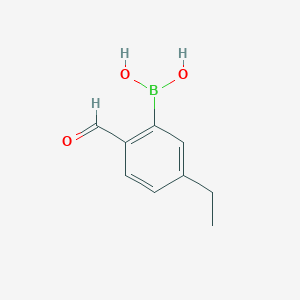
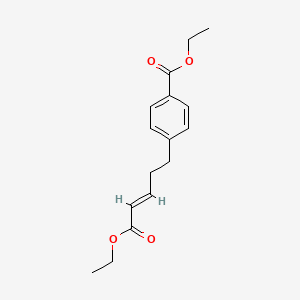

![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
